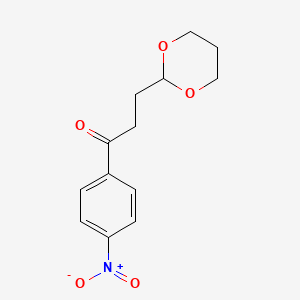

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone

Vue d'ensemble

Description

The compound “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” is an organic compound containing a 1,3-dioxane ring and a nitro group attached to a propiophenone structure. The 1,3-dioxane ring is a six-membered cyclic ether, and propiophenone is a type of ketone. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .

Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would likely show the 1,3-dioxane ring attached to the third carbon of the propiophenone structure, with the nitro group attached to the fourth carbon of the propiophenone .Chemical Reactions Analysis

The chemical reactions of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would likely be influenced by the presence of the nitro group and the 1,3-dioxane ring. The nitro group is electron-withdrawing, which could make the compound more reactive . The 1,3-dioxane ring could potentially undergo reactions such as ring-opening .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would be influenced by its functional groups. For instance, the presence of the nitro group could make the compound more polar .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs) Synthesis

3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone: can be utilized in the synthesis of novel MOFs. MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with high porosity and have potential applications in gas storage, separation, and catalysis .

CO2 Capture and Separation

Due to its structural properties, this compound could be explored for its efficiency in CO2 adsorption. The high porosity of certain MOFs derived from similar organic linkers has shown considerable CO2/N2 selectivity, which is crucial for post-combustion CO2 capture strategies to minimize greenhouse gas emissions .

Fabrication of Fluorescent Nanomaterials

The compound may serve as a precursor in the fabrication of fluorescent nanomaterials. These materials are significant in biological applications such as in vitro/in vivo imaging, cell tracing, and drug delivery. The enhanced fluorescence efficiency and superior photostability of AIEgen-based nanomaterials make them suitable for these applications .

Photodynamic Therapy

In the medical field, derivatives of this compound could be used in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that, upon activation by light, produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens .

Drug Delivery Systems

The compound’s framework could be modified to create drug delivery systems. Its structure allows for the potential encapsulation of therapeutic agents, which can be released in a controlled manner at the target site, thus improving the efficacy of the treatment .

Sensing and Detection

Chemical sensors utilizing MOFs with this compound could be developed for the detection of various gases and chemicals. The high surface area and adjustable pore sizes of MOFs make them excellent candidates for sensing applications .

Catalysis

In the field of catalysis, MOFs synthesized using this compound could be investigated for their catalytic properties. Their well-defined structures and the ability to tailor their active sites make them promising catalysts for a variety of chemical reactions .

Energy Storage

Lastly, the compound could find applications in energy storage devices. MOFs derived from similar compounds have been studied for their ability to store hydrogen and other energy-related gases, which is vital for developing clean energy technologies .

Mécanisme D'action

Target of Action

The primary targets of 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone are currently unknown. This compound is structurally similar to 1,3-dioxane derivatives

Mode of Action

Based on its structural similarity to other 1,3-dioxane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Result of Action

Similar compounds have been shown to have various biological activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(6-7-13-18-8-1-9-19-13)10-2-4-11(5-3-10)14(16)17/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXYMCQTJRUEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645935 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone | |

CAS RN |

898786-24-8 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)

![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)